N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-24(19(27)14-4-3-9-20-18(14)28-2)13-10-25(11-13)16-8-7-15-21-22-17(12-5-6-12)26(15)23-16/h3-4,7-9,12-13H,5-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYHSOBYPQVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=C(N=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide is a complex compound that interacts with various targets in the bodyCompounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions.
Mode of Action
It is suggested that the compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics. This allows the compound to bind to various enzymes and receptors, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and structural characteristics.
- Molecular Formula : C₁₄H₁₈N₆O
- Molecular Weight : 286.33 g/mol
- CAS Number : 2320146-74-3
The compound's biological activity is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. The binding affinity and inhibition potency are critical for its therapeutic potential.
1. Cytotoxicity Studies
Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against several cancer cell lines. For instance, a related compound showed IC₅₀ values of 1.06 μM against A549 cells, 1.23 μM against MCF-7 cells, and 2.73 μM against HeLa cells . The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
2. Inhibition of c-Met Kinase
The compound exhibits potent inhibitory activity against c-Met kinase, which is crucial for tumor growth and metastasis. The IC₅₀ value for the inhibition of c-Met kinase has been reported as low as 0.09 μM for some derivatives . This indicates a strong potential for therapeutic applications in cancers characterized by c-Met overexpression.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that specific functional groups contribute to its biological activity:
- The triazole ring enhances binding to the target enzymes.
- The azetidine moiety may influence the overall conformation and stability of the compound.
- The methoxy and methyl groups are thought to modulate solubility and bioavailability.
Case Studies
A significant study involved the synthesis and evaluation of various triazolo-pyridazine derivatives for their anticancer properties. Among these derivatives, certain compounds exhibited remarkable selectivity and potency against cancer cell lines while showing minimal toxicity towards normal cells . This highlights the potential for developing targeted therapies based on these structural frameworks.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of structurally related triazolo-pyridazine derivatives, focusing on substituent effects and inferred pharmacological properties.
N-[(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- Key Features :
- Methoxy group at position 6 of the triazolo-pyridazine.
- Acetamide linker with a dihydropyridazinyl substituent.
- Comparison: The methoxy group may improve solubility but could reduce membrane permeability compared to the cyclopropyl group in the target compound. The dihydropyridazinyl group introduces a polar, planar moiety, contrasting with the nicotinamide’s aromatic and hydrophobic character.
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18)
- Key Features :
- Methyl group at position 6 of the triazolo-pyridazine.
- 4-Methoxybenzylamine substituent.
- Comparison :
- The methyl group at position 6 may sterically hinder binding compared to the cyclopropyl group at position 3 in the target compound.
- The 4-methoxybenzyl group introduces bulk and aromaticity, which could enhance off-target interactions relative to the azetidine-nicotinamide system.
- Preliminary biological appraisal (unspecified in evidence) suggests moderate activity, possibly due to reduced selectivity.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Key Features :
- Ethoxyphenyl-acetamide substituent.
- Methyl group at position 3 of the triazolo-pyridazine.
- The methyl group at position 3 is smaller than the cyclopropyl group in the target compound, possibly reducing steric shielding and metabolic stability. The phenyl-acetamide linker may limit solubility compared to the azetidine-nicotinamide system.
Q & A
Q. Approach :
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to screen against 400+ kinases at 1 µM .
- Cellular thermal shift assays (CETSA) : Identify off-target engagement by monitoring protein denaturation in cell lysates post-treatment .
- Transcriptomics : RNA-seq analysis (e.g., via Illumina NovaSeq) reveals pathway-level perturbations beyond primary targets .
Advanced: What methodologies are suitable for elucidating metabolic pathways and identifying reactive metabolites?
Q. In vitro models :
- Liver microsomes : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at cyclopropane) .
- Reactive metabolite trapping : Use glutathione (GSH) to capture electrophilic intermediates, indicating potential toxicity .
In silico tools : - MetaSite : Predicts metabolic soft spots (e.g., azetidine ring oxidation) .
Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Q. Key factors :
- PK/PD mismatches : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust for free drug concentration .
- Tissue penetration : Use MALDI imaging to map compound distribution in target tissues (e.g., tumor vs. liver) .
Experimental redesign :- Dose optimization : Conduct staggered dosing in rodent models to align with in vitro IC₅₀ values .
- Biomarker validation : Correlate target engagement (e.g., phospho-kinase levels via ELISA) with efficacy endpoints .
Advanced: What computational approaches are effective for predicting toxicity risks early in development?
Q. Tools :
- ADMET Predictor : Estimates hERG inhibition (cardiotoxicity risk) and Ames test outcomes (mutagenicity) .
- DeepTox : Machine learning models trained on Tox21 datasets flag structural alerts (e.g., triazole-related hepatotoxicity) .
Validation :- In vitro assays : MTT assays on HepG2 cells for cytotoxicity and Ames II for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
